4-(Piperidin-4-ylamino)-benzoic acid ethyl ester
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Overview
Description
4-(Piperidin-4-ylamino)-benzoic acid ethyl ester is an organic compound that features a piperidine ring attached to a benzoic acid ester. This compound is part of the piperidine derivatives, which are known for their significant role in the pharmaceutical industry due to their diverse biological activities . Piperidine derivatives are commonly used as building blocks in drug design and synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Piperidin-4-ylamino)-benzoic acid ethyl ester typically involves the reaction of piperidine with benzoic acid derivatives. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of palladium catalysts and boron reagents under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent functionalization. The development of cost-effective and efficient synthetic routes is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
4-(Piperidin-4-ylamino)-benzoic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles and electrophiles: Such as halides, amines, or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
4-(Piperidin-4-ylamino)-benzoic acid ethyl ester has various applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(Piperidin-4-ylamino)-benzoic acid ethyl ester involves its interaction with specific molecular targets and pathways. The piperidine ring can interact with various enzymes and receptors, modulating their activity and leading to biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-(Piperidin-4-ylamino)-benzoic acid ethyl ester include other piperidine derivatives, such as:
Piperidine itself: A simple six-membered ring containing one nitrogen atom.
Piperidine-4-carboxylic acid: A derivative with a carboxylic acid group attached to the piperidine ring.
Piperidine-4-amine: A derivative with an amine group attached to the piperidine ring.
Uniqueness
The uniqueness of this compound lies in its specific structure, which combines the piperidine ring with a benzoic acid ester. This combination imparts unique chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
886362-80-7 |
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Molecular Formula |
C14H20N2O2 |
Molecular Weight |
248.32 g/mol |
IUPAC Name |
ethyl 4-(piperidin-4-ylamino)benzoate |
InChI |
InChI=1S/C14H20N2O2/c1-2-18-14(17)11-3-5-12(6-4-11)16-13-7-9-15-10-8-13/h3-6,13,15-16H,2,7-10H2,1H3 |
InChI Key |
QPXQXQMXTZTVFA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC2CCNCC2 |
Origin of Product |
United States |
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